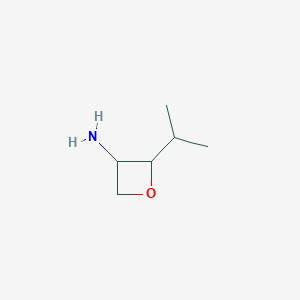

2-(Propan-2-yl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOTGBMPXQMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227206-40-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2-isopropyl-3-aminooxetane IUPAC name and synonyms

This guide provides an in-depth technical analysis of 2-isopropyl-3-aminooxetane , a specialized heterocyclic scaffold used in modern medicinal chemistry. It is structured to serve researchers requiring rigorous nomenclature, synthetic pathways, and structural validation protocols.

Bioisosteric Scaffolds in Drug Discovery

Nomenclature & Chemical Identity

Precise nomenclature is critical for this compound due to the existence of multiple stereoisomers and the potential for ambiguity in common naming conventions.

IUPAC Designation

The systematic name follows the hierarchy of functional groups where the amine takes priority as the principal characteristic group, and the oxetane ring is the parent structure.

-

Preferred IUPAC Name (PIN): 2-(Propan-2-yl)oxetan-3-amine

-

Numbering Logic:

-

The oxygen atom is position 1.[1]

-

The ring is numbered to give the principal functional group (amine) the lowest possible locant. However, in oxetanes, the heteroatom is 1. The carbons are 2, 3, 4.[2]

-

If the amine is at position 3 and the isopropyl is at position 2, the numbering 2,3 is fixed.

-

Stereochemistry: The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (two enantiomeric pairs of diastereomers).

-

Synonyms & Registry Identifiers

-

Common Names: 2-isopropyl-3-aminooxetane, 3-amino-2-isopropyloxetane.

-

Chemical Class: 2,3-disubstituted oxetane;

-amino oxetane. -

SMILES (Trans-isomer representative): CC(C)C1COC1N

-

InChI Key: (Isomer dependent; generalized class identifiers often used in early discovery).

Stereochemical Configuration

The biological activity of this scaffold is highly dependent on the cis or trans relationship between the isopropyl and amino groups.

| Isomer Configuration | Description | Stability/Puckering |

| (2R, 3R) / (2S, 3S) | Trans-isomer | Generally thermodynamically favored; substituents minimize steric clash. |

| (2R, 3S) / (2S, 3R) | Cis-isomer | Higher steric strain; often requires specific stereoselective synthesis (e.g., Paternò-Büchi). |

Structural Significance: The "Oxetane Effect"[3]

In drug design, 2-isopropyl-3-aminooxetane serves as a high-value bioisostere .

-

Gem-Dimethyl Replacement: The oxetane ring is often used to replace a gem-dimethyl group or a carbonyl group.[3]

-

Solubility & Lipophilicity: The oxygen lone pairs in the strained ring function as hydrogen bond acceptors, significantly lowering

and improving aqueous solubility compared to cyclobutane or cyclopentane analogs. -

Metabolic Stability: Unlike epoxides, oxetanes are chemically stable at physiological pH and resistant to many hydrolytic enzymes, yet they alter the metabolic soft spots of the attached amine.

Logical Pathway of Bioisosteric Replacement

Figure 1: Strategic logic for deploying the oxetane scaffold in medicinal chemistry.

Synthetic Methodologies

Synthesis of 2,3-disubstituted oxetanes is challenging due to ring strain (~106 kJ/mol). Two primary routes are recommended based on the required stereochemistry.

Route A: Paternò-Büchi Reaction (Photochemical)

Best for accessing complex stereochemistry or when starting from aldehydes.

-

Reagents: Isobutyraldehyde (substrate) + N-protected enamine or oxazole (alkene partner).

-

Condition: UV irradiation (typically 300–350 nm).

-

Mechanism: [2+2] cycloaddition.

-

Outcome: Often yields a mixture of regio- and stereoisomers requiring HPLC separation.

Route B: Sulfinimine Addition (Stereocontrolled)

Recommended for high-purity synthesis of specific enantiomers. This protocol utilizes Ellman’s auxiliary to control the stereocenter at C3.

Detailed Protocol: Sulfinimine Route

Note: This protocol is adapted from general 3-aminooxetane synthesis methodologies (e.g., Bull et al., Carreira et al.).

Phase 1: Formation of the Imine

-

Start: Oxetan-3-one.

-

Reagent: (R)-tert-butanesulfinamide, Ti(OEt)4 (Lewis Acid).

-

Solvent: THF, Reflux, 6h.

-

Product: Oxetan-3-N-sulfinylimine.

Phase 2: Introduction of Isopropyl Group

-

Reagent: Isopropylmagnesium chloride (iPrMgCl) or Isopropyllithium.

-

Condition: -78°C in anhydrous CH2Cl2 or Et2O.

-

Reaction: Nucleophilic addition to the sulfinimine. The bulky sulfinyl group directs the attack, establishing the C3 stereocenter.

-

Critical Note: This step typically yields the 3-substituted amine. To get the 2-isopropyl substituent, one must start with 2-isopropyloxetan-3-one (difficult to access) OR use a cyclization strategy from a linear precursor.

-

Phase 3: Corrected Cyclization Route (Linear Precursor) Since direct substitution at C2 of an existing oxetane is difficult, the Cyclization of 1,3-Diols/Amino Alcohols is the most robust method for 2-isopropyl-3-aminooxetane.

-

Precursor: Synthesis of a 2-amino-1,3-diol backbone with an isopropyl side chain (e.g., from Valine reduction and homologation).

-

Activation: Selective tosylation or mesylation of the primary alcohol.

-

Cyclization: Base-mediated intramolecular displacement (NaH or n-BuLi, THF, 0°C -> RT).

Synthetic Workflow Diagram

Figure 2: Linear cyclization strategy for regioselective synthesis.

Analytical Characterization

Trustworthiness in synthesis requires self-validating analytical data.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3):

-

Oxetane Ring Protons: Distinctive multiplets between

4.2–4.8 ppm. The protons on C2 and C4 will show strong geminal coupling (~6 Hz) and vicinal coupling. -

Isopropyl Group: Doublet at

~0.9 ppm (6H) and a septet at -

C2-H: Expect a doublet of doublets shifted downfield due to the adjacent oxygen and isopropyl group.

-

-

NOESY: Crucial for assigning cis vs trans stereochemistry. Look for NOE correlations between the C2-proton and C3-proton (stronger in cis).

Mass Spectrometry

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]+ = 116.1 (Calculated for C6H13NO).

-

Fragmentation: Oxetane rings often show characteristic loss of formaldehyde (CH2O, -30 Da) or ring splitting.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][6][7] Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016).[6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][7][8][9] Chemical Reviews. [Link]

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. [Link]

-

Jenkins, K., et al. (2014). "Paternò–Büchi Reactions in the Synthesis of 2,3-Disubstituted Oxetanes." Journal of Organic Chemistry. [Link]

Sources

- 1. Oxetane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. atlantis-press.com [atlantis-press.com]

2-(Propan-2-yl)oxetan-3-amine: A Next-Generation Bioisostere in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic modulation of physicochemical properties is paramount to overcoming pharmacokinetic liabilities. 2-(Propan-2-yl)oxetan-3-amine (also known as 2-isopropyloxetan-3-amine) has emerged as a highly versatile, sterically tuned building block. By combining the rigid, polar nature of an oxetane ring with the controlled steric bulk of an isopropyl group, this molecule serves as a premium bioisostere for gem-dimethyl and carbonyl groups. This technical guide explores the physicochemical profiling, mechanistic rationale, and validated synthetic workflows for integrating 2-(Propan-2-yl)oxetan-3-amine into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Data

The utility of 2-(Propan-2-yl)oxetan-3-amine is rooted in its unique structural metrics. The oxetane ring exhibits a nearly planar structure with a slight puckering angle (~8.7°), which minimizes gauche interactions compared to cyclobutane analogs [1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(Propan-2-yl)oxetan-3-amine |

| Synonyms | 2-isopropyloxetan-3-amine |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| CAS Registry Numbers | 2227206-40-6 (General); 2306254-85-1 (cis / 2R,3R); 2306249-62-5 (trans / 2S,3R) |

| Ring Puckering Angle | ~8.7° (Oxetane core) |

| Key Structural Features | Oxygen-containing 4-membered ring, C2-isopropyl, C3-primary amine |

Mechanistic Rationale: The "Why" Behind Oxetane Integration

As a Senior Application Scientist, it is critical to understand the causality behind selecting 2-(Propan-2-yl)oxetan-3-amine over traditional aliphatic amines. The incorporation of this specific motif drives three major pharmacological improvements:

-

Metabolic Stability via Lipophilicity Reduction: Traditional gem-dimethyl groups are highly lipophilic and serve as hotspots for Cytochrome P450 (CYP450)-mediated aliphatic oxidation. Replacing a carbon with an oxygen atom (oxetane) dramatically lowers the partition coefficient (LogD) and introduces a polar surface area, effectively redirecting metabolic clearance away from CYP450 enzymes [1].

-

Basicity Modulation (pKa Tuning): The strong electron-withdrawing nature of the oxetane oxygen exerts an inductive effect on the adjacent C3-amine. This lowers the amine's pKa by approximately 2 to 3 units compared to standard cycloalkylamines. Lower basicity reduces the fraction of positively charged species at physiological pH, directly enhancing passive membrane permeability and mitigating hERG channel inhibition risks [2].

-

Steric Shielding without Hydrophobicity: The C2-isopropyl group provides necessary steric bulk to lock molecular conformations and occupy hydrophobic binding pockets, while the adjacent oxetane oxygen offsets the hydrophobic penalty, maintaining aqueous solubility.

Logical relationship of oxetane bioisosteric properties and physicochemical benefits.

Synthetic Workflow & Experimental Methodologies

Due to the steric hindrance imposed by both the oxetane ring and the adjacent isopropyl group, standard amide coupling reagents (e.g., EDC/HOBt) often yield poor conversions. Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a highly reactive HOAt ester intermediate that efficiently overcomes the steric bulk of the 3-aminooxetane [2].

Step-by-Step Amide Coupling Protocol

This protocol is designed as a self-validating system : the reaction's progress is intrinsically tied to visual and analytical checkpoints that confirm success before proceeding to the next step.

Reagents: Carboxylic acid derivative (1.0 eq), 2-(Propan-2-yl)oxetan-3-amine (1.2 eq), HATU (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), anhydrous DMF.

-

Pre-Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

-

Self-Validation Check: Stir for 15 minutes at room temperature. A slight color change (often to pale yellow) indicates the successful formation of the active HOAt ester.

-

-

Nucleophilic Attack: Add 2-(Propan-2-yl)oxetan-3-amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 12 hours.

-

Reaction Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted amine), and brine.

-

Causality: The oxetane ring is generally stable to mild aqueous acid (1M HCl) during rapid workup, but prolonged exposure should be avoided to prevent acid-catalyzed ring opening [2].

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Workflow for amide coupling using 2-(Propan-2-yl)oxetan-3-amine.

Analytical Validation Protocol

To ensure the structural integrity of the oxetane ring post-synthesis (confirming no ring-opening occurred), the following analytical self-validation must be performed:

-

LC-MS Analysis: Confirm the mass of the coupled product. For the free amine starting material, the expected [M+H]+ is 116.1 m/z .

-

1H NMR Spectroscopy (400 MHz, CDCl3): The oxetane ring protons are highly diagnostic. Look for the distinct multiplets of the C4-methylene protons typically appearing downfield between δ 4.50 – 5.00 ppm due to the deshielding effect of the adjacent oxygen. The C3-methine proton (alpha to the amine/amide) will appear around δ 4.20 – 4.40 ppm . The retention of these specific shifts confirms that the strained 4-membered ring remains intact [2].

References

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Oxetane-3-amine derivatives in medicinal chemistry

An In-Depth Technical Guide to Oxetane-3-amine Derivatives in Medicinal Chemistry

Abstract

The oxetane-3-amine scaffold has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis for researchers and drug development professionals on the strategic application of this versatile building block. We will explore the fundamental physicochemical properties that make the oxetane-3-amine moiety a powerful tool for overcoming common drug discovery challenges, including poor solubility, metabolic instability, and off-target toxicity. Detailed synthetic strategies, including the foundational synthesis of oxetan-3-one and its subsequent derivatization via reductive amination, are presented. Through rigorous case studies of clinical candidates, this guide will demonstrate the causal relationship between the incorporation of the oxetane-3-amine motif and the successful optimization of drug-like properties, thereby providing a framework for its rational application in future drug design campaigns.

Introduction: The Imperative for Three-Dimensionality and Physicochemical Control

For decades, medicinal chemistry was often characterized by the exploration of flat, aromatic molecules. While successful, this "flatland" approach frequently leads to compounds with high lipophilicity, poor aqueous solubility, and susceptibility to metabolic oxidation. The contemporary imperative in drug discovery is to access novel chemical space with greater three-dimensional (3D) character, which can lead to improved target engagement and superior physicochemical properties.

Saturated heterocycles have become critical tools in this endeavor. Among them, the strained four-membered oxetane ring has garnered significant attention.[1] Its unique combination of low molecular weight, high polarity, and metabolic stability makes it an attractive motif.[2] Specifically, the oxetane-3-amine framework, which combines the benefits of the oxetane ring with a versatile synthetic handle, provides medicinal chemists with a powerful strategy to fine-tune molecular properties and solve complex optimization challenges.[3]

The Oxetane-3-amine Scaffold: A Profile of Advantageous Properties

The power of the oxetane-3-amine scaffold lies in the synergistic interplay between the oxetane ring and the appended amino group. This combination allows for predictable and beneficial modulation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Bioisosteric Replacement: Escaping "Like-for-Like" Limitations

A primary application of the oxetane ring is as a bioisostere for common, often problematic, functional groups. This strategy allows chemists to alter properties while preserving or enhancing biological activity.

-

gem-Dimethyl and tert-Butyl Groups: The oxetane ring serves as a hydrophilic surrogate for these lipophilic groups.[4] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable hydrophobic interactions, block metabolically vulnerable C-H bonds, and significantly boost aqueous solubility.[5]

-

Carbonyl Group: With a similar dipole moment and hydrogen-bond accepting capacity, the oxetane is a metabolically robust replacement for a ketone or amide carbonyl group, which can be susceptible to enzymatic reduction or hydrolysis.[5][6]

-

Morpholine Group: The 1-(oxetan-3-yl)piperazine or piperidine motif is often used as a more metabolically stable and less lipophilic alternative to morpholine, a common fragment in drug candidates.[7]

Quantitative Impact on Physicochemical Properties

The introduction of an oxetane-3-amine moiety has a profound and quantifiable impact on key drug-like properties.

-

Aqueous Solubility & Lipophilicity (LogP/LogD): Replacing a carbocyclic or lipophilic alkyl group with an oxetane significantly increases polarity. This typically leads to a marked improvement in aqueous solubility and a reduction in the octanol-water partition coefficient (LogP or LogD).[6] For example, a direct comparison shows that introducing an oxetane can lower the LogD by approximately 0.8 units compared to an analogous aminocyclobutane.[6]

-

Metabolic Stability: The oxetane ring is generally stable to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile group (like a tert-butyl group or an activated C-H bond on a morpholine ring) with an oxetane, chemists can block common metabolic pathways, reduce clearance, and improve a compound's pharmacokinetic profile.[7][8]

-

Basicity (pKa) Modulation: This is arguably the most impactful and strategically important feature of the oxetane-3-amine scaffold. The strong electron-withdrawing inductive effect of the oxetane's oxygen atom significantly reduces the basicity of an adjacent amine.[3] Placing an oxetane ring alpha to a nitrogen atom can lower its pKa by 1.5 to 2.7 units.[3][9] This is a critical tactic to mitigate liabilities associated with high basicity, such as hERG channel inhibition, phospholipidosis, and poor cell permeability, which are major hurdles in drug development.[9][10]

The following table summarizes the typical effects of replacing common chemical groups with an oxetane-based equivalent.

| Property | Standard Group (Example) | pKa / LogP | Oxetane Bioisostere (Example) | pKa / LogP | Causality & Impact |

| Basicity | Piperidine | ~11.1 | 1-(Oxetan-3-yl)piperidine | ~9.0 (predicted)[11] | The oxetane oxygen's inductive effect withdraws electron density, making the nitrogen lone pair less available for protonation, thus lowering basicity and mitigating pKa-related off-target effects.[9] |

| Basicity | Isopropylamine | ~10.6[12] | N-Isopropyloxetan-3-amine | ~8.0-9.0 (estimated) | Similar to above, this reduction is key for tuning the ionization state of a drug at physiological pH, impacting permeability and target engagement. |

| Lipophilicity | tert-Butylbenzene | LogP ≈ 3.81[13] | 3-Phenyloxetane | LogP < 3.81 (estimated) | The polar ether oxygen significantly reduces lipophilicity compared to the purely hydrocarbon group, which can improve solubility and reduce non-specific binding.[5] |

| Lipophilicity | N-isopropylpentan-3-amine | XLogP3 ≈ 2.5[14] | N-Isopropyloxetan-3-amine | cLogP ≈ 0.38[15] | The replacement of a C-C-C backbone with a C-O-C backbone drastically reduces the calculated lipophilicity, a key strategy for improving ADME properties. |

Synthetic Strategies: Accessing the Oxetane-3-amine Core

The widespread adoption of the oxetane-3-amine scaffold has been enabled by the development of reliable synthetic routes. The most common and versatile approach involves the synthesis of the key intermediate, oxetan-3-one, followed by its derivatization.

Synthesis of the Key Intermediate: Oxetan-3-one

The seminal work by Carreira and colleagues provided a practical, scalable four-step synthesis of oxetan-3-one from the inexpensive starting material dihydroxyacetone dimer, making this crucial building block widely accessible.[16]

This robust synthesis transformed oxetan-3-one from a chemical curiosity into a readily available commodity, paving the way for its extensive use in drug discovery programs.[2][16]

Derivatization via Reductive Amination

The most direct and widely used method to synthesize oxetane-3-amine derivatives is the reductive amination of oxetan-3-one with a primary or secondary amine.[6] This one-pot reaction first involves the formation of an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent.

Exemplary Protocol: Synthesis of N-Benzyl-oxetan-3-amine

This protocol describes a representative reductive amination procedure. The choice of solvent and reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting ketone.[17]

-

Materials:

-

Oxetan-3-one (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (optional, catalytic amount to facilitate imine formation)

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq) and anhydrous DCM.

-

Add benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid may be added if imine formation is slow.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The reaction may be slightly exothermic.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-oxetan-3-amine.

-

Case Studies: Rational Design in Action

The true value of the oxetane-3-amine scaffold is best illustrated through its application in solving real-world drug discovery problems. The following case studies highlight how this moiety was strategically employed to overcome specific liabilities in advanced clinical candidates.

Case Study 1: GDC-0349 (mTOR Inhibitor) - Mitigating hERG Liability

In the development of mTOR inhibitors for oncology, an advanced lead compound was identified with potent activity but also significant off-target inhibition of the hERG potassium channel, a major risk for cardiac toxicity.[4][16] The high basicity of a key nitrogen atom (pKa = 7.6) was hypothesized to be the root cause of this liability.

-

The Problem: High pKa (7.6) of a piperazine-like nitrogen led to protonation at physiological pH, causing strong interaction with the hERG channel (IC₅₀ = 8.5 µM).

-

The Strategy: Introduce an electron-withdrawing group adjacent to the basic nitrogen to lower its pKa without compromising mTOR potency. An N-isopropyl group was replaced with an N-oxetan-3-yl group.

-

The Result: The resulting compound, GDC-0349 , exhibited a pKa of 5.0, a reduction of 2.6 units.[4] This dramatic decrease in basicity effectively eliminated the hERG liability (IC₅₀ > 100 µM). Furthermore, GDC-0349 maintained high mTOR potency and showed a favorable 10-fold reduction in free plasma clearance, demonstrating a successful multi-parameter optimization.[7]

Case Study 2: Fenebrutinib (BTK Inhibitor) - Overcoming Toxicity

During the discovery of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases, an early lead compound containing a piperazine ring showed promising potency but was plagued by high hepatotoxicity in preclinical studies.[3] Again, the basicity of the piperazine nitrogen (pKa = 7.8) was implicated.

-

The Problem: A lead compound with a basic piperazine (pKa = 7.8) exhibited unacceptable toxicity in animal models.

-

The Strategy: Attenuate the basicity of the piperazine ring by introducing an N-oxetan-3-yl substituent. This was part of a broader optimization that also involved replacing a core phenyl ring with pyridine to lower LogD.

-

The Result: The final compound, fenebrutinib , incorporated the N-oxetan-3-yl piperazine moiety, which lowered the pKa to 6.3.[3] This reduction of 1.5 pKa units was critical in resolving the toxicity issues, leading to a well-tolerated oral drug candidate that has advanced into late-stage clinical trials for multiple sclerosis.[3][18]

Future Perspectives

The utility of oxetane-3-amine derivatives is far from exhausted. As synthetic methodologies continue to advance, we can expect to see their application in increasingly sophisticated molecular designs. The development of new, functionalized oxetane building blocks will allow for more diverse and rapid analogue synthesis.[3] Their role as stable, 3D polar scaffolds makes them ideal for incorporation into newer modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, where precise vector control and optimized physicochemical properties are paramount. The proven success of this scaffold in modulating pKa and improving ADME profiles ensures that it will remain a vital component of the medicinal chemist's toolkit for the foreseeable future.

Conclusion

The oxetane-3-amine scaffold is a premier example of how a deep understanding of physical organic principles can be translated into rational drug design. Its ability to serve as a versatile bioisostere while conferring significant and predictable improvements in solubility, metabolic stability, and, most critically, pKa, has proven invaluable in overcoming common and often intractable drug discovery hurdles. The case studies of GDC-0349 and fenebrutinib provide compelling, field-proven evidence of its impact. For researchers and drug developers, mastering the strategic application of oxetane-3-amine derivatives is no longer a niche skill but a core competency for creating the next generation of safe and effective medicines.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11367–11438. [Link]

-

Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12492–12513. [Link]

-

Jahad, N., Liu, Y., & Talele, T. T. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 18-50. [Link]

-

Pei, Z., Blackwood, E., Liu, L., et al. (2013). Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349. ACS Medicinal Chemistry Letters, 4(1), 103-107. [Link]

-

Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1-18. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved March 7, 2024, from [Link]

-

Wikipedia. (n.d.). Isopropylamine. Retrieved March 7, 2024, from [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(10), 441-449. [Link]

- Google Patents. (n.d.). A kind of synthetic method of oxetanone.

-

Wikipedia. (n.d.). Reductive amination. Retrieved March 7, 2024, from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved March 7, 2024, from [Link]

-

Henni, A., Hromas, A., Tontiwachwuthikul, P., & Chakma, A. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 51(2), 573-577. [Link]

-

Stepan, A. F., Karki, K., & Thompson, D. C. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 456-457. [Link]

-

PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). Comparison of log P parameters for tested compounds. Retrieved March 7, 2024, from [Link]

-

PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved March 7, 2024, from [Link]

-

NIH. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 124-129. [Link]

-

ResearchGate. (2020). Reducing hERG inhibition by lowering pKa. Retrieved March 7, 2024, from [Link]

-

Wiley Analytical Science. (2019, January 6). Pharmacokinetics and log P can correlate with TLC. [Link]

-

PubChem. (n.d.). Isopropyl-pentan-3-yl-amine. Retrieved March 7, 2024, from [Link]

-

Taylor & Francis. (2020). Tert-butylbenzene – Knowledge and References. In A Q&A Approach to Organic Chemistry. [Link]

-

Docsity. (2020). Exam 1 Questions for Medicinal Chemistry and Drug Design | MEDC 310. Retrieved March 7, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. uregina.ca [uregina.ca]

- 11. 1-(Oxetan-3-yl)piperazine CAS#: 1254115-23-5 [m.chemicalbook.com]

- 12. Isopropylamine - Wikipedia [en.wikipedia.org]

- 13. docsity.com [docsity.com]

- 14. Isopropyl-pentan-3-yl-amine | C8H19N | CID 12426739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-(oxetan-3-yl)piperazine - C7H14N2O | CSSB00000694362 [chem-space.com]

Unlocking New Chemical Space: 2,3-Disubstituted Oxetane Scaffolds in Drug Discovery

The following technical guide details the strategic application, synthesis, and physicochemical properties of 2,3-disubstituted oxetane scaffolds . While 3,3-disubstituted oxetanes are widely recognized as gem-dimethyl bioisosteres, the 2,3-disubstituted variants represent an underutilized, high-value chemical space offering unique vector orientation and stereochemical complexity.

Executive Summary: Beyond the Gem-Dimethyl Bioisostere

In modern medicinal chemistry, the "oxetane effect" is a proven phenomenon where the introduction of an oxetane ring modulates lipophilicity (lowering LogD), enhances aqueous solubility, and blocks metabolic soft spots. While 3,3-disubstituted oxetanes have become the industry standard for replacing gem-dimethyl or carbonyl groups, 2,3-disubstituted oxetanes offer a distinct topological advantage.

Unlike their achiral 3,3-counterparts, 2,3-disubstituted oxetanes introduce:

-

Chirality: Two adjacent stereocenters allowing for precise 3D-spatial probing of binding pockets.

-

Vector Diversity: They mimic the bond vectors of 1,2-disubstituted cyclopropanes or epoxides but with significantly altered polarity and H-bond accepting capability.

-

Rigidity: They lock substituents into specific conformations, reducing the entropic penalty of binding.

Physicochemical Profiling & Stability

The incorporation of a 2,3-disubstituted oxetane alters the physicochemical landscape of a lead compound.

The "Oxetane Effect" on Solubility and Basicity

The oxetane oxygen is a potent hydrogen bond acceptor (HBA). When placed adjacent to an amine (e.g., in a 2- or 3-aminooxetane), the electron-withdrawing inductive effect of the oxygen reduces the pKa of the amine, often improving oral bioavailability and reducing hERG liability.

| Property | 3,3-Disubstituted Oxetane | 2,3-Disubstituted Oxetane | 1,2-Disubstituted Cyclopropane |

| Chirality | Achiral / Meso | Chiral (Enantiomers/Diastereomers) | Chiral |

| Vector Angle | ~109° (Tetrahedral mimic) | Rigid, defined by ring pucker | Rigid (~60° bond angle) |

| Metabolic Stability | High (Steric block of O-lone pair) | Moderate to High (Dependent on C2-substituent) | High |

| Solubility Impact | High (Polarity + HBA) | High (Polarity + HBA) | Low (Lipophilic) |

| Synthetic Access | Established (Carreira/Bull methods) | Challenging (Paternò-Büchi/Cyclization) | Established |

Stability Considerations

A common misconception is that all oxetanes are chemically unstable.[1]

-

3,3-Substitution: The "Gold Standard" for stability. The gem-disubstitution sterically protects the ring from nucleophilic attack.

-

2,3-Substitution: Stability is context-dependent.[2]

-

Risk:[1] Acid-catalyzed ring opening is faster if the C2 substituent can stabilize a carbocation (e.g., 2-aryl).

-

Mitigation: Electron-withdrawing groups at C2 or C3 increase stability. Avoid placing internal nucleophiles (like alcohols) in positions that allow 5- or 6-membered ring formation via intramolecular attack.

-

Strategic Synthesis: Accessing the 2,3-Scaffold

Synthesizing 2,3-disubstituted oxetanes requires overcoming the high ring strain (~26 kcal/mol). Two primary strategies dominate: Photochemical Cycloaddition and Intramolecular Cyclization .

The Paternò-Büchi Reaction (Photochemical)

The most direct route to 2,3-disubstituted oxetanes is the [2+2] cycloaddition of a carbonyl (aldehyde/ketone) and an alkene.[3]

-

Classical: UV light irradiation.[3] Often suffers from poor selectivity and functional group intolerance.

-

Modern (Recommended): Visible-Light Mediated Triplet Energy Transfer. Using Iridium (Ir) photocatalysts allows the reaction to proceed under Blue LED irradiation, avoiding UV damage and improving functional group tolerance.

Intramolecular Cyclization (Ionic)

Alternative methods involve creating the C-O bond via intramolecular displacement.

-

Epoxide Ring Opening: Ring opening of an epoxide with a carbon nucleophile, followed by cyclization (less common for 2,3).

-

C-C Bond Formation: Recent advances allow for the cyclization of allylic alcohols or ethers via radical mechanisms.

Decision Logic for Synthesis

Caption: Decision matrix for selecting the optimal synthetic route based on substituent electronic properties.

Detailed Experimental Protocol

Protocol: Visible-Light Mediated Synthesis of 2,3-Disubstituted Oxetanes Based on recent photocatalytic advances (e.g., chem of substituted glyoxylates).

Objective: Synthesize a 2-aryl-3-alkyl oxetane via intermolecular [2+2] cycloaddition.

Reagents & Equipment

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%).

-

Substrate 1 (Carbonyl): Aryl glyoxylate or Benzaldehyde derivative (1.0 equiv).

-

Substrate 2 (Alkene): Vinyl ether or substituted alkene (3-5 equiv).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.

-

Light Source: Blue LED (450-460 nm).

-

Vessel: Pyrex or quartz tube (sealed under Argon).

Step-by-Step Methodology

-

Preparation: In a glovebox or under a strictly inert atmosphere (Argon), charge a reaction tube with the Carbonyl substrate (0.5 mmol), the Alkene (1.5 mmol), and the Iridium photocatalyst (0.005 mmol, 1 mol%).

-

Solvation: Add anhydrous, degassed DCM (5 mL, 0.1 M concentration). Seal the tube with a septum and Parafilm.

-

Irradiation: Place the reaction vessel approximately 2-3 cm from the Blue LED source. Use a fan to maintain the reaction temperature at ~25°C (room temperature).

-

Note: Excessive heat can promote retro-Paternò-Büchi (ring opening).

-

-

Monitoring: Stir the reaction mixture under irradiation. Monitor by TLC or UPLC-MS every 2 hours. Typical reaction times range from 6 to 24 hours.

-

Work-up: Once the carbonyl starting material is consumed, remove the solvent in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Critical: Use a solvent system with 1% Triethylamine (Et3N) to deactivate the silica. Oxetanes can be acid-sensitive; acidic silica can degrade the product during purification.

-

-

Characterization: Confirm the 2,3-substitution pattern via 1H-NMR (look for characteristic oxetane ring protons between 4.0–5.5 ppm) and NOESY for relative stereochemistry (cis/trans).

Self-Validating Checkpoints

-

Color Change: The reaction mixture often changes color (e.g., yellow to orange) indicating catalyst activation.

-

TLC Stability: If the product spot streaks on TLC, the silica is too acidic. Repeat TLC with Et3N-treated plates.

-

NMR Verification: The oxetane ring protons have distinct coupling constants. A doublet of doublets (dd) pattern is typical for the C2/C3 protons in 2,3-disubstituted systems.

Case Study: Natural Product Inspiration

While synthetic drugs often utilize 3,3-oxetanes, nature provides a blueprint for the 2,3-disubstituted scaffold in Oxetanocin A .

-

Compound: Oxetanocin A (Nucleoside Analog).

-

Structure: A 2,3-disubstituted oxetane ring replaces the ribose sugar.

-

Mechanism: The oxetane ring constrains the hydroxymethyl group and the nucleobase into a specific vector that mimics the bioactive conformation of DNA/RNA, inhibiting viral replication.

-

Lesson for Drug Design: The 2,3-oxetane scaffold is not just a "spacer"; it is a conformational lock . By replacing a flexible ethyl or propyl chain with a 2,3-oxetane, researchers can freeze a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.

References

-

Oxetanes as Bioisosteres: Wuitschik, G., et al. "Oxetanes as promising physicochemical and metabolic modules in drug discovery."[4] Angewandte Chemie International Edition, 2006.[4] Link

-

Synthesis Review: Bull, J. A., et al. "Exploiting the oxetane ring in drug discovery." Chemical Reviews, 2016. Link

-

Paternò-Büchi Protocol: D'Auria, M. "Oxetane Synthesis through the Paternò-Büchi Reaction."[5][6] Molecules, 2013.[6] Link

-

Visible Light Synthesis: Harper, K. C., et al. "Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer." Organic Letters, 2020.[3] Link

-

Oxetanocin A: Shimada, N., et al. "Oxetanocin, a novel nucleoside from bacteria." The Journal of Antibiotics, 1986.[4] Link

Sources

Engineering Chemical Space: An In-Depth Guide to 2-Substituted Oxetane Building Blocks

Abstract The strategic incorporation of strained four-membered heterocycles has fundamentally reshaped modern drug discovery. While 3-substituted oxetanes are well-established as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, the frontier of medicinal chemistry has shifted toward 2-substituted oxetanes . This whitepaper explores the physicochemical rationale, synthetic challenges, and validated methodologies for integrating 2-substituted oxetanes into complex molecular architectures.

Introduction: The Evolution of Oxetane Bioisosteres

Oxetanes, highly strained four-membered cyclic ethers, have revolutionized modern medicinal chemistry. Initially popularized as highly polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups , symmetrical 3-substituted oxetanes are now ubiquitous in drug discovery.

However, a new paradigm is emerging with 2-substituted oxetanes . These motifs introduce chirality directly adjacent to the oxygen atom, offering unique spatial vectors for structure-activity relationship (SAR) exploration while retaining the favorable physicochemical profile of the oxetane core1[1].

Physicochemical Rationale: Why Target the 2-Position?

The incorporation of an oxygen atom into a four-membered ring significantly alters the molecular dipole and hydrogen-bond-accepting capacity. As an Application Scientist, I prioritize the 2-position for three distinct functional advantages:

-

Metabolic Stability: Unlike carbonyls, which are prone to nucleophilic attack and enzymatic reduction, oxetanes are robust against these metabolic pathways .

-

Lipophilicity (logP) Reduction: Replacing a lipophilic gem-dimethyl group or an aryl ring with a 2-substituted oxetane lowers the overall lipophilicity. This inversely correlates with off-target toxicity and dramatically improves aqueous solubility1[1].

-

Chiral Vectoring: The 2-position is stereogenic. Enantioenriched 2-substituted oxetanes allow medicinal chemists to precisely orient pendant functional groups into target binding pockets, a feature entirely absent in symmetrical 3,3-disubstituted variants.

Logical flow of bioisosteric replacement using 2-substituted oxetanes.

Synthetic Methodologies: Overcoming the 2-Position Barrier

Functionalizing oxetanes at the 2-position is notoriously difficult. The lack of electronic stabilization at this site renders radical intermediates highly inaccessible, and direct C-H functionalization often leads to ring-opening due to the ~25.5 kcal/mol ring strain 2[2]. We evaluate synthetic routes based on thermodynamic driving forces and scalability.

Method A: Visible-Light-Mediated Giese Addition (Photoredox Catalysis)

Recent breakthroughs utilize the decarboxylative activation of oxetane-2-carboxylic acids. Under photoredox conditions, these precursors generate transient α-oxy radicals. Because decarboxylation is driven by the entropically favorable release of CO₂, it bypasses the high activation energy required for direct C-H abstraction. The resulting α-oxy radical readily undergoes Giese-type addition to electron-deficient alkenes2[2].

Method B: Epoxide Ring Expansion (Corey-Chaykovsky)

An alternative approach leverages the Corey-Chaykovsky reagent on epoxides derived from homoallylic alcohols. The reaction relies on the nucleophilic attack of a sulfur ylide on the epoxide, followed by an intramolecular displacement that forms the oxetane. The thermodynamic driving force here is the conversion of a three-membered ring (higher strain) to a four-membered ring (slightly lower strain), facilitated by the excellent leaving group ability of dimethyl sulfoxide3[3].

Visible-light-mediated photoredox workflow for 2-substituted oxetanes.

Quantitative Data Summaries

The efficiency of the photoredox Giese addition is highly dependent on the electronic nature of the radical acceptor. Table 1 summarizes the expected yields based on recent synthetic literature.

Table 1: Comparative Yields of 2-Substituted Oxetanes via Photoredox Giese Addition 2[2]

| Radical Acceptor (Alkene) | Product Type | Yield (%) | Causality / Observation |

| Phenyl acrylate | Monofunctionalized 2-oxetane | 89% | High electrophilicity of the acrylate ensures rapid radical trapping. |

| Methyl 4-vinylbenzoate | Styrene derivative | 76% | The electron-withdrawing ester stabilizes the intermediate radical post-addition. |

| Benzyl acrylate | Monofunctionalized 2-oxetane | 74% | Slightly higher steric bulk reduces trapping efficiency compared to phenyl acrylate. |

| Benzyl methacrylate | α-Methyl-substituted | 73% | Steric hindrance at the α-position is surprisingly well-tolerated by the α-oxy radical. |

| Styrene | Unactivated alkene | 22% | Lack of an electron-withdrawing group drastically reduces the thermodynamic favorability of the addition. |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific actions are taken.

Protocol 1: Visible-Light-Mediated Synthesis of 2-Alkyl Oxetanes

Objective: Forge a C-C bond at the 2-position via Giese addition2[2].

-

Preparation of the Reaction Mixture: In an oven-dried Schlenk tube, combine oxetane-2-carboxylic acid (1.0 equiv), the electron-deficient alkene (e.g., phenyl acrylate, 2.0 equiv), and the photoredox catalyst (e.g., Ir-based, 1-2 mol%).

-

Causality: An excess of the alkene is used to outcompete potential radical dimerization or hydrogen atom transfer (HAT) side reactions.

-

-

Solvent and Base Addition: Add anhydrous DMF (0.2 M) and an appropriate base (e.g., Cs₂CO₃, 2.0 equiv).

-

Causality: The base deprotonates the carboxylic acid, forming the carboxylate anion, which is the actual species susceptible to single-electron oxidation by the excited photocatalyst.

-

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen is a potent radical scavenger and triplet state quencher. Complete removal of O₂ is required to prevent premature quenching of the photocatalyst and degradation of the α-oxy radical.

-

-

Irradiation: Irradiate the stirred mixture with blue LEDs (λ = 450 nm) at room temperature for 16-24 hours.

-

Validation Check: Monitor the reaction via LC-MS. The disappearance of the oxetane-2-carboxylic acid mass peak confirms successful decarboxylation. Proceed to workup only when the precursor is fully consumed.

-

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Synthesis of 2-Substituted Oxetanes via Epoxide Ring Expansion

Objective: Construct the oxetane ring from an acyclic precursor using the Corey-Chaykovsky reagent3[3].

-

Ylide Generation: Suspend trimethylsulfoxonium iodide (2.0 equiv) in anhydrous DMSO. Slowly add potassium tert-butoxide (2.0 equiv) at room temperature.

-

Causality: The strong base deprotonates the sulfoxonium salt to generate the active dimethylsulfoxonium methylide. DMSO is used as the solvent because it stabilizes the ylide intermediate.

-

-

Epoxide Addition: Add the 2-substituted epoxide (derived from a homoallylic alcohol) dropwise to the ylide solution.

-

Causality: Dropwise addition prevents localized heating, which could lead to unwanted thermal polymerization of the highly strained epoxide.

-

-

Ring Expansion: Heat the mixture to 50 °C for 12-24 hours.

-

Causality: The initial nucleophilic attack opens the epoxide. Heating provides the activation energy required for the subsequent 4-exo-tet cyclization, expelling DMSO as a leaving group to form the oxetane.

-

Validation Check: TLC monitoring should show the consumption of the epoxide and the appearance of a more polar spot (the oxetane).

-

Conclusion

The strategic incorporation of 2-substituted oxetanes represents a sophisticated evolution in bioisosteric design. By mastering these synthetic methodologies—whether via photoredox-mediated radical additions or thermodynamically driven ring expansions—medicinal chemists can access entirely novel chemical space. These building blocks not only improve the pharmacokinetic profiles of drug candidates but also provide critical chiral vectors for target engagement, pushing the boundaries of what is structurally possible in drug development.

References

- Source: rsc.

- Source: digitellinc.

- Source: d-nb.

- Source: acs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07764H [pubs.rsc.org]

- 3. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Isopropyloxetan-3-amine via Paternò-Büchi Photocycloaddition

Executive Summary & Strategic Rationale

The oxetane ring has emerged as a critical bioisostere in modern medicinal chemistry, often utilized to replace gem-dimethyl groups or carbonyls to improve solubility and metabolic stability (the "oxetane effect"). Specifically, 2-isopropyloxetan-3-amine represents a high-value scaffold, combining the lipophilicity of the isopropyl group with the vectorizable amine handle.

While 3-aminooxetanes are accessible via various routes, the Paternò-Büchi (PB) [2+2] photocycloaddition remains the most direct and atom-economical method to construct the highly substituted oxetane core from simple carbonyl and alkene precursors.

This guide details the synthesis of 2-isopropyloxetan-3-amine via the photocycloaddition of isobutyraldehyde and

Mechanistic Deep Dive: The Logic of Regioselectivity

To successfully synthesize the target, one must understand the underlying photophysics. The reaction does not proceed through a concerted mechanism but rather a stepwise radical pathway.

The Regioselectivity Engine

The formation of the 2-isopropyl-3-amino pattern is dictated by the stability of the 1,4-biradical intermediate.

-

Excitation: Isobutyraldehyde is excited to its singlet state (

) and undergoes rapid Intersystem Crossing (ISC) to the triplet state ( -

Attack: The electrophilic oxygen of the excited aldehyde attacks the electron-rich alkene (

-vinyl species). -

Biradical Formation: The oxygen bonds to the terminal carbon of the alkene to maximize the stability of the resulting carbon radical. The radical ends up

to the nitrogen atom (stabilized by the lone pair) and -

Ring Closure: The 1,4-biradical undergoes ISC back to the singlet manifold and cyclizes to form the oxetane.

Pathway Visualization

Figure 1: Mechanistic pathway of the Paternò-Büchi reaction highlighting the critical biradical intermediate that dictates the 2,3-substitution pattern.

Experimental Design & Optimization

Reagent Selection

-

Carbonyl Source: Isobutyraldehyde. Note: Must be freshly distilled to remove isobutyric acid, which can catalyze oxetane ring opening.

-

Alkene Source:

-Vinylphthalimide is preferred over-

Reasoning: The phthalimide group is robust during photolysis and allows for mild deprotection (hydrazine) that preserves the acid-sensitive oxetane ring. Amide hydrolysis often requires conditions that destroy the oxetane.

-

-

Solvent: Acetonitrile (MeCN) or Benzene.[1]

-

Insight: MeCN is polar and can stabilize the exciplex, potentially altering efficiency. Benzene is the classic non-polar solvent that minimizes H-abstraction side reactions, but MeCN is preferred for "green" chemistry and ease of workup.

-

Light Source & Filter

Aliphatic aldehydes have a weak

-

Recommendation: Use UV-B lamps (300 nm) or a high-pressure mercury lamp with a Pyrex filter (

nm). -

Warning: Avoid quartz immersion wells without filters (

nm) as this excites the alkene and causes polymerization or Norrish Type I cleavage of the aldehyde.

Detailed Protocol

Phase 1: Preparation and Reaction Setup

Materials:

-

Isobutyraldehyde (Freshly distilled)

- -Vinylphthalimide (Commercial or synthesized via vinylation of phthalimide)

-

Acetonitrile (HPLC Grade, degassed)

-

Photoreactor (e.g., Rayonet RPR-100 with 300 nm bulbs or equivalent LED setup)

Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target oxetane.

Phase 2: Step-by-Step Methodology

-

Solution Preparation:

-

Dissolve

-vinylphthalimide (1.0 equiv, e.g., 5 mmol) in degassed Acetonitrile (concentration ~0.05 M). -

Add a large excess of Isobutyraldehyde (5.0 – 10.0 equiv). Note: Excess aldehyde is crucial to trap the excited state efficiently and outcompete alkene dimerization.

-

-

Degassing:

-

Sparge the solution with Argon or Nitrogen for 15–20 minutes. Oxygen quenches the triplet state of the aldehyde, killing the reaction.

-

-

Irradiation:

-

Place the reaction vessel (Pyrex or quartz with Pyrex filter) in the photoreactor (cooled to 0–10°C).

-

Irradiate at

nm. -

Monitor reaction progress by TLC (disappearance of phthalimide UV spot) or GC-MS. Typical reaction times range from 2 to 12 hours depending on flux.

-

-

Workup & Purification:

-

Concentrate the mixture under reduced pressure to remove solvent and excess isobutyraldehyde.

-

Crucial: Purify via flash column chromatography.

-

Stationary Phase: Silica gel pre-treated with 1% Triethylamine (

). Oxetanes are acid-sensitive; the amine prevents ring opening on the silica. -

Eluent: Hexane/Ethyl Acetate gradient.

-

Yield Expectations: Isolate the cis and trans isomers of 2-isopropyl-3-phthalimidooxetane. (Typically 50–70% combined yield).

-

-

Deprotection (The "Release"):

-

Dissolve the purified phthalimido-oxetane in Ethanol.

-

Add Methylhydrazine (1.1 equiv) or Hydrazine hydrate. Stir at room temperature. Avoid heating if possible.

-

Filter off the phthalhydrazide byproduct.

-

Concentrate carefully to obtain 2-isopropyloxetan-3-amine .

-

Data Analysis & Validation

Expected NMR Signatures

To validate the structure, look for the characteristic oxetane ring protons.

| Position | Proton | Chemical Shift ( | Multiplicity | Coupling ( |

| C2-H | Oxetane methine | 4.2 – 4.6 | Doublet (cis/trans dependent) | |

| C3-H | Oxetane methine | 4.8 – 5.2 | Multiplet | Coupled to C2-H and C4-H |

| C4-H | Oxetane methylene | 4.4 – 4.8 | Multiplet (ABX system) | Geminal coupling distinct |

| iPr | Isopropyl Methyls | 0.9 – 1.1 | Doublets | Distinct for diastereomers |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / No Reaction | Degas more rigorously (Freeze-Pump-Thaw x3). | |

| Complex Mixture | Norrish Type I | Use a filter to cut off |

| Product Decomposition | Acidic Silica | Pre-wash silica with 1% |

| Alkene Dimerization | Low Aldehyde Conc. | Increase Aldehyde equivalents to 10x. |

References

-

Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683-703. Link

-

D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18, 2297-2362. Link

-

Vogt, F., Jödicke, K., Schröder, J., & Bach, T. (2009).[2][3] Paternò-Büchi Reactions of Silyl Enol Ethers and Enamides. Synthesis, 2009(24), 4268-4273. Link

-

Griesbeck, A. G., & Bondock, S. (2003).[4] Photo Aldol Reactions with 5-Methoxyoxazoles: Highly Regio- and Diastereoselective Synthesis of

-Amino- -

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Structural Properties, and Applications in Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

Sources

Application Note: Incorporation of 2-(Propan-2-yl)oxetan-3-amine into Peptide Backbones via Fmoc-SPPS

Strategic Overview

The incorporation of 2-(Propan-2-yl)oxetan-3-amine into peptide backbones represents a high-value strategy for optimizing lead compounds. This molecule acts as a structural bioisostere of Valine , where the gem-dimethyl group and the

Why use this modification?

-

Conformational Locking: The oxetane ring restricts bond rotation (

angles), potentially freezing bioactive conformations.[1] -

Metabolic Stability: The steric bulk and altered electronics of the oxetane ring often block proteolytic cleavage at the adjacent amide bond.

-

Solubility Modulation: Unlike the lipophilic isopropyl group of Valine, the oxetane oxygen acts as a hydrogen bond acceptor, significantly lowering

and improving aqueous solubility.[1]

The Challenge: While 3-aminooxetanes are surprisingly robust, the 2-substituted variants (like our isopropyl target) introduce steric hindrance during coupling and potential ring strain instability during acidic cleavage.[1] This protocol is designed to navigate these risks.

Critical Pre-Synthesis Considerations

Before initiating Solid-Phase Peptide Synthesis (SPPS), the chemical behavior of the building block must be understood.[1]

| Feature | Implication for Protocol |

| Steric Bulk (2-isopropyl) | The isopropyl group at position 2 creates significant steric hindrance. Standard coupling times (30 min) are insufficient. |

| Ring Strain (~26 kcal/mol) | The ring is susceptible to acid-catalyzed hydrolysis (ring opening) if the amine is not protonated or if water concentration is too high during cleavage.[1] |

| Base Stability | The oxetane ring is completely stable to 20% Piperidine (Fmoc removal).[1] |

| Building Block Form | Ensure the starting material is Fmoc-(2-iPr)Oxetane-OH . Free amines will polymerize. |

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for incorporating this sensitive residue.

Figure 1: Logical workflow for oxetane peptide synthesis, highlighting the critical steric decision point and the mass spectrometry quality control step.

Detailed Protocols

Protocol A: Resin Loading & Elongation

Objective: Synthesize the peptide backbone while ensuring complete coupling of the sterically hindered oxetane moiety.

Reagents:

-

Resin: Rink Amide MBHA (0.5 mmol/g loading).[1]

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).[1]

Procedure:

-

Swelling: Swell 200 mg of resin in DCM for 20 mins, then wash with DMF (

). -

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[1][2] Wash with DMF (-

Note: The oxetane ring is stable to piperidine.

-

-

Coupling the Oxetane-AA:

-

Dissolve Fmoc-(2-iPr)Oxetane-OH (2.5 eq), HATU (2.4 eq), and DIPEA (5 eq) in minimal DMF.[1]

-

Pre-activation: Allow the mixture to react for 30 seconds (yellow color change) before adding to the resin.

-

Incubation: Shake for 2 hours at room temperature.

-

Why? The 2-isopropyl group hinders the approach of the amine. Standard 30-minute couplings often yield deletions.

-

-

Kaiser Test: Perform a Kaiser test. If slightly blue (incomplete), perform a double coupling using fresh reagents for another 1 hour.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

Protocol B: The "Cold-Cleavage" Strategy

Objective: Cleave the peptide from the resin and remove side-chain protecting groups without hydrolyzing the oxetane ring.

Mechanism: The protonation of the oxetane amine (forming an ammonium species) electronically disfavors the formation of the carbocation intermediate required for ring opening. However, heat and high water content can override this protection.[1]

Cocktail Formulation:

-

TIS (Triisopropylsilane): 2.5% (Scavenger)[1]

Procedure:

-

Chilling: Pre-chill the cleavage cocktail to 0°C on ice.

-

Application: Add the cold cocktail to the dry resin.

-

Reaction: Shake at 0°C for 15 minutes , then allow to warm to room temperature for 45 to 60 minutes .

-

Warning: Do not exceed 90 minutes. Prolonged exposure increases the risk of acid-catalyzed ether hydrolysis.

-

-

Precipitation: Filter the resin directly into cold diethyl ether (-20°C).

-

Centrifugation: Spin down the white precipitate (3000 rpm, 5 min). Decant ether.

-

Neutralization (Critical): Immediately dissolve the pellet in 1:1 Water/Acetonitrile containing 0.1% Ammonium Bicarbonate (pH ~8) or simply freeze-dry immediately. Avoid leaving the peptide in acidic solution.

Quality Control & Troubleshooting

Data Interpretation (LC-MS)

The primary failure mode is ring opening (hydrolysis), which adds a water molecule (+18 Da) to the mass.[1]

| Observation (MS) | Diagnosis | Remedial Action |

| Target Mass (M) | Success. Ring is intact. | Proceed to purification (Neutral/Basic pH buffers preferred).[1] |

| Mass M + 18 Da | Ring Hydrolysis. The ether bond cleaved. | Reduce cleavage time; ensure cocktail was 0°C; reduce water in cocktail to 1%. |

| Mass M - 222 Da | Fmoc Adduct. Incomplete deprotection. | Increase piperidine deprotection time (steric bulk might hinder deprotection).[1] |

| Mass M - Oxetane | Deletion. Coupling failed. | Use HATU/HOAt; Increase temperature to 40°C during coupling only. |

References

-

Wuitschik, G., et al. (2006).[1][3][5] "Oxetanes as Promising Modules in Drug Discovery."[3][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][3][5]

-

[1]

- Significance: The seminal paper establishing oxetanes as stable bioisosteres for carbonyls and gem-dimethyl groups.

-

-

Wuitschik, G., et al. (2010).[1][5][6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

-

[1]

- Significance: Provides the comprehensive stability data for oxetane-3-amines under acidic conditions.

-

-

McLaughlin, M., et al. (2014).[1][3] "Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry."[3] Organic Letters, 16(16), 4070–4073.[1][3]

-

[1]

- Significance: Specifically details the incorporation of oxetane amino acids into peptide backbones via SPPS.

-

-

Beadle, J. D., et al. (2019).[1][8] "Macrocyclisation of small peptides enabled by oxetane incorporation."[9][10] Chemical Science, 10, 266-274.[1]

- Significance: Demonstrates the conformational influence of oxetanes in peptide constraints.

Sources

- 1. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05474F [pubs.rsc.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07764H [pubs.rsc.org]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. scholar.google.de [scholar.google.de]

- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Reagents for N-Functionalization of Oxetane-3-Amines: A Detailed Guide to Synthetic Protocols

Introduction: The Strategic Value of the Oxetane Motif

In modern medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional puckered structure—allows it to serve as a versatile bioisostere for commonly used groups like gem-dimethyl and carbonyls.[4][5][6] The incorporation of an oxetane can significantly improve a molecule's physicochemical profile, leading to enhanced aqueous solubility, greater metabolic stability, and modulated basicity of adjacent amines.[3][4][6] Oxetane-3-amine, in particular, serves as a pivotal building block, offering a reactive handle for introducing diverse functionalities and exploring the chemical space around this privileged scaffold.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of common and effective reagents and protocols for the N-functionalization of oxetane-3-amines. The protocols are designed to be practical and informative, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these critical synthetic transformations.

Section 1: N-Acylation and N-Sulfonylation: Robust and High-Yielding Transformations

The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry, and oxetane-3-amine is an excellent substrate for these reactions.[7] These transformations are typically high-yielding, tolerant of a wide range of functional groups, and proceed under mild conditions.

Mechanistic Rationale

Both N-acylation and N-sulfonylation proceed via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on oxetane-3-amine attacks the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride.[8] A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Key Reagents and Considerations

-

Acylating Agents: Acyl chlorides and acid anhydrides are the most common reagents due to their high reactivity. Alternatively, carboxylic acids can be used in the presence of peptide coupling agents (e.g., HATU, HOBt/EDC), which is a milder approach suitable for sensitive substrates.

-

Sulfonylating Agents: A wide variety of sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, various arylsulfonyl chlorides) are commercially available and react readily.[9]

-

Bases: Non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are typically used.[8] They are soluble in common organic solvents and effectively scavenge the generated HCl without competing in the reaction.

Comparative Data for N-Acylation and N-Sulfonylation Reagents

| Reagent Class | Specific Example | Base | Solvent | Temp. | Typical Yield | Key Advantages |

| Acyl Chloride | Benzoyl Chloride | Et₃N (TEA) | CH₂Cl₂ (DCM) | 0 °C to RT | >90% | High reactivity, fast reaction times.[10] |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Pyridine | CH₂Cl₂ (DCM) | 0 °C to RT | >90% | Forms stable sulfonamides, highly reliable.[8] |

| Carboxylic Acid | Phenylacetic Acid | DIPEA | DMF | RT | 80-95% | Milder conditions, avoids handling acyl chlorides. |

Detailed Protocol: N-Acylation with Acyl Chloride

This protocol describes a general procedure for the reaction of oxetane-3-amine with an acyl chloride.[10]

Materials:

-

Oxetane-3-amine (or its hydrochloride salt)

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of oxetane-3-amine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C (ice bath), add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.

-

Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Workflow Diagram: N-Acylation/N-Sulfonylation

Caption: General workflow for N-acylation and N-sulfonylation.

Section 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine.[11] It is particularly advantageous for N-alkylation because it avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[12]

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot:[11][13]

-

Imine Formation: The nucleophilic oxetane-3-amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (or imine). This step is often catalyzed by mild acid.

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final alkylated amine. The reducing agent is chosen for its ability to reduce the C=N bond of the iminium ion much faster than the C=O bond of the starting carbonyl compound.[12]

Key Reagents and Considerations

-

Carbonyl Compounds: A vast array of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and arylalkyl substituents.

-

Reducing Agents:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is one of the most common and mild reagents. It is not water-sensitive and works well in solvents like dichloromethane (DCM) or dichloroethane (DCE).

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, effective and selective for imines.[12] It is typically used in protic solvents like methanol (MeOH). Caution is advised due to the potential for generating toxic HCN under acidic conditions.

-

Comparative Data for Reductive Amination Reagents

| Reducing Agent | Carbonyl Partner | Solvent | Temp. | Typical Yield | Key Considerations |

| NaBH(OAc)₃ | Aldehydes, Ketones | DCM, DCE, THF | RT | 85-95% | Mild, versatile, no need for pH control.[12][14] |

| NaBH₃CN | Aldehydes, Ketones | MeOH | RT | 80-95% | Effective, but requires pH control (mildly acidic) and is toxic.[12] |

Detailed Protocol: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of oxetane-3-amine with a representative aldehyde using sodium triacetoxyborohydride.[15]

Materials:

-

Oxetane-3-amine hydrochloride

-

Aldehyde (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of oxetane-3-amine hydrochloride (1.0 eq) in DCM (0.2 M) at room temperature, add triethylamine (1.1 eq). Stir the mixture for 15-20 minutes to liberate the free amine.

-

Add the aldehyde (1.0 eq) to the reaction mixture and stir for an additional 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer once more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Diagram: Reductive Amination Mechanism

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-Isopropyloxetan-3-amine as a Novel Proline Surrogate for Enhanced Peptide Conformational Control and Physicochemical Properties

Abstract